molecular formula C21H21N3O3S B2662243 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 1797802-42-6

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2662243
M. Wt: 395.48
InChI Key: PWQBTPRLMOABPS-UHFFFAOYSA-N
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Description

The compound “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide” appears to be a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a phenyl group (a six-membered aromatic ring), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carboxamide group (a carbonyl group attached to a nitrogen atom).



Synthesis Analysis

Without specific information or research papers, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that the synthesis involves several steps, including the formation of the furan ring, the piperidine ring, and the thiazole ring, as well as the attachment of the phenyl group and the carboxamide group.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and ring structures. The exact structure would depend on the specific arrangement of these groups in the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. However, the presence of several different functional groups suggests that it could participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility in different solvents, and reactivity with other chemicals.


Scientific Research Applications

Neuroinflammation Imaging

One significant application is in the field of neuroinflammation imaging. Compounds structurally related to "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide" have been developed as PET radiotracers for imaging of reactive microglia, which are crucial in neuroinflammation associated with various neuropsychiatric disorders including Alzheimer’s disease and Parkinson’s disease. For example, [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R) expressed by microglia, has shown high specificity and uptake in models of neuroinflammation, suggesting its value in the development of therapeutics targeting neuroinflammation and in measuring drug target engagement noninvasively (Horti et al., 2019).

Antimicrobial Activity

Another area of application is in developing compounds with antimicrobial properties. Some derivatives of furan-containing compounds have shown activity against a range of microorganisms, indicating their potential in creating new antimicrobial agents. For instance, azole derivatives starting from furan-2-carbohydrazide demonstrated notable antimicrobial activities against tested microorganisms, highlighting the versatility of furan-based compounds in drug development (Başoğlu et al., 2013).

Cancer Research

In cancer research, compounds related to "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide" have been explored for their therapeutic potential. For example, MK-4827, a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, represents the advancements in utilizing these compounds to target specific pathways involved in cancer progression (Jones et al., 2009).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.


Future Directions

The future research directions for this compound would depend on its potential applications. If it’s a drug, future research could involve studying its efficacy and safety in clinical trials. If it’s a material, future research could involve studying its physical properties and potential uses.


properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-19(18-14-28-20(23-18)16-4-2-1-3-5-16)22-12-15-6-9-24(10-7-15)21(26)17-8-11-27-13-17/h1-5,8,11,13-15H,6-7,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQBTPRLMOABPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

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